1-Iodo-3-propylbicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-propylbicyclo[111]pentane is a chemical compound with the molecular formula C8H13I It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-3-propylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes the reaction of [1.1.1]propellane with an iodine source under specific conditions. For instance, the reaction can be carried out using sulfinic acid sodium salt, [1.1.1]propellane, and an iodine source in a suitable solvent under light irradiation .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of radical or nucleophilic addition reactions across the central bond of [1.1.1]propellane is considered practical and scalable .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-propylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as Cu(I)-catalyzed 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Cycloaddition Reactions: Copper(I) catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield triazole derivatives .
Scientific Research Applications
1-Iodo-3-propylbicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology and Medicine: The compound’s unique structure makes it a valuable bioisostere for drug discovery, potentially improving solubility, potency, and metabolic stability of lead compounds.
Mechanism of Action
The mechanism of action of 1-iodo-3-propylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its iodine atom and bicyclo[1.1.1]pentane framework. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The specific pathways and molecular targets depend on the context of its application, such as drug discovery or materials science .
Comparison with Similar Compounds
1-Iodo-3-propylbicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of iodine.
1,3-Diiodobicyclo[1.1.1]pentane: Contains two iodine atoms, offering different reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used in co-crystallization studies and materials science.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical properties and reactivity compared to other derivatives.
Properties
IUPAC Name |
1-iodo-3-propylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-2-3-7-4-8(9,5-7)6-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPIAUQGWKLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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